molecular formula C17H19N5O2 B2893701 2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide CAS No. 1798032-78-6

2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide

Cat. No.: B2893701
CAS No.: 1798032-78-6
M. Wt: 325.372
InChI Key: VXKDBAWLVQZCKG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are widely distributed in nature and are found in many natural products, including amino acids, purines, and pyrimidines . They are considered as privileged core skeletons in biologically active compounds and are often used as bioisosteres of natural purines .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazolo[1,5-a]pyrimidines are typically synthesized through a variety of methods . One common method involves an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their significant photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can be quite complex and are often influenced by the specific substituents on the molecule . The regioselectivity of the reaction can be controlled using different leaving groups .

Scientific Research Applications

Antiviral Research

Compounds within the pyrazolo[3,4-d]pyrimidine class have been synthesized and evaluated for their antiviral activities. For example, modifications of the pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin revealed compounds with significant activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).

Enzyme Inhibition for Disease Treatment

Research into nicotinamide derivatives, such as those structurally related to 2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide, has explored their utilization by various organisms and their potential as enzyme inhibitors. This exploration aids in the development of treatments for conditions like diabetes, as seen in the study of pyrimidine-5-carboxamide compounds as NNMT inhibitors (Sabnis, 2021).

Fluorescent Probes for Biological and Environmental Detection

The development of functional fluorophores based on pyrazolo[1,5-a]pyrimidines showcases the potential of these compounds in creating sensitive probes for detecting biologically or environmentally relevant species. Such fluorophores exhibit large Stokes shifts and strong fluorescence intensity, indicating their utility in sensitive detection applications (Castillo, Tigreros, & Portilla, 2018).

Herbicide Development

Research into nicotinamide derivatives has also led to the discovery of compounds with significant herbicidal activity. This includes the design and synthesis of N-(arylmethoxy)-2-chloronicotinamides, which exhibit promising activity against specific weed species, indicating potential applications in agriculture (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

Neurological and Neuropsychiatric Disease Treatment

The exploration of pyrazolo[4,3-d]pyrimidin-7-amino derivatives as human A3 adenosine receptor antagonists underlines the therapeutic potential of these compounds in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other CNS disorders (Squarcialupi et al., 2013).

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of new synthetic methods to produce it and related compounds .

Properties

IUPAC Name

2-methoxy-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-12-9-15-20-10-13(11-22(15)21-12)5-3-7-18-16(23)14-6-4-8-19-17(14)24-2/h4,6,8-11H,3,5,7H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKDBAWLVQZCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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